(4Z)-4-{2-[(3-iodobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
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Overview
Description
4-((Z)-1-{2-[(3-IODOBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes an iodinated benzyl group and an oxazole ring
Preparation Methods
The synthesis of 4-((Z)-1-{2-[(3-IODOBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the iodinated benzyl ether: This step involves the reaction of 3-iodobenzyl alcohol with a suitable phenol derivative under basic conditions to form the ether linkage.
Condensation reaction: The iodinated benzyl ether is then reacted with an appropriate aldehyde or ketone to form the desired oxazole ring through a condensation reaction.
Cyclization: The final step involves cyclization to form the oxazole ring, which is facilitated by the presence of a suitable catalyst and under controlled temperature conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
4-((Z)-1-{2-[(3-IODOBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxazole ring or the iodinated benzyl group.
Substitution: The iodinated benzyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Nucleophiles: Amines, thiols
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-((Z)-1-{2-[(3-IODOBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5-ONE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-((Z)-1-{2-[(3-IODOBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
4-((Z)-1-{2-[(3-IODOBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5-ONE can be compared with other similar compounds, such as:
- 6-(4-{[2-(3-iodobenzyl)-3-oxocyclohex-1-en-1-yl]amino}phenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
- N-[(Z)-{3-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxyphenyl}methylene]-4-hydroxy-4-phenylbutanehydrazonic acid
These compounds share structural similarities, such as the presence of iodinated benzyl groups and heterocyclic rings, but differ in their specific functional groups and overall molecular architecture
Properties
Molecular Formula |
C23H16INO3 |
---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
(4Z)-4-[[2-[(3-iodophenyl)methoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H16INO3/c24-19-11-6-7-16(13-19)15-27-21-12-5-4-10-18(21)14-20-23(26)28-22(25-20)17-8-2-1-3-9-17/h1-14H,15H2/b20-14- |
InChI Key |
UFZBIILNJDLZPI-ZHZULCJRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3OCC4=CC(=CC=C4)I)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3OCC4=CC(=CC=C4)I)C(=O)O2 |
Origin of Product |
United States |
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